molecular formula C28H24N2O5 B14236313 [Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] CAS No. 208345-46-4

[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]

Cat. No.: B14236313
CAS No.: 208345-46-4
M. Wt: 468.5 g/mol
InChI Key: QEYJFAWAYCEENE-UHFFFAOYSA-N
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Description

[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 6-amino-3,1-phenylene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its multiple functional groups that can interact with biological molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, [Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [Oxybis(6-amino-3,1-phenylene)]bis[(4-hydroxyphenyl)methanone]: Similar structure but with hydroxyl groups instead of methoxy groups.

    [Oxybis(6-amino-3,1-phenylene)]bis[(4-chlorophenyl)methanone]: Contains chlorine atoms instead of methoxy groups.

Uniqueness

The presence of methoxy groups in [Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

208345-46-4

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

[2-amino-5-[4-amino-3-(4-methoxybenzoyl)phenoxy]phenyl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C28H24N2O5/c1-33-19-7-3-17(4-8-19)27(31)23-15-21(11-13-25(23)29)35-22-12-14-26(30)24(16-22)28(32)18-5-9-20(34-2)10-6-18/h3-16H,29-30H2,1-2H3

InChI Key

QEYJFAWAYCEENE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC3=CC(=C(C=C3)N)C(=O)C4=CC=C(C=C4)OC)N

Origin of Product

United States

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